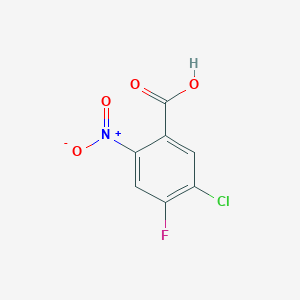
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, also known as this compound, is a synthetic compound with a range of applications in scientific research. It is a colorless liquid with a melting point of -20°C and a boiling point of 100°C. It is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of dyes, catalysts, and other organic compounds.
Wirkmechanismus
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol acts as a proton donor, donating a hydrogen atom to the reaction center of the target molecule. This proton donation enhances the reactivity of the target molecule, allowing it to form new bonds and rearrange its structure.
Biochemical and Physiological Effects
This compound(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. However, it is toxic and should be handled with caution.
Zukünftige Richtungen
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has a range of potential applications in scientific research. It could be used to create new pharmaceuticals, agrochemicals, and fragrances. It could also be used to create new dyes, catalysts, and other organic compounds. Additionally, its anti-inflammatory and anti-tumor properties could be studied further in order to develop new treatments for cancer and other diseases. Finally, its potential toxicity should be further investigated in order to ensure its safe use in laboratory experiments.
Synthesemethoden
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is synthesized from the reaction of 3-methyl-2-butanol and 2-methyl-3-buten-2-ol in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out at room temperature and the product is purified by distillation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-hydroxybenzaldehyde", "2-methyl-3-buten-2-ol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol.", "Step 2: Oxidation of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol with sodium chlorite in the presence of hydrochloric acid to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal.", "Step 3: Reduction of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal with 2-methyl-3-buten-2-ol in the presence of sodium hydroxide to form 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol.", "Step 4: Purification of the product by extraction with ethyl acetate and recrystallization from methanol." ] } | |
CAS-Nummer |
1895082-15-1 |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



